
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is a chemical compound with the molecular formula C6H13O9P · 2C6H14N. It is a derivative of mannose, a monosaccharide, and is used in various biochemical and industrial applications. This compound is particularly significant in the study of carbohydrate metabolism and glycosylation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt typically involves the phosphorylation of mannose. The process begins with the reaction of mannose with a phosphorylating agent such as phosphoric acid or a phosphoryl chloride derivative under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective formation of the 1-phosphate derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles but optimized for higher yields and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of advanced techniques like chromatography may also be employed to ensure the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Mannonic acid derivatives.
Reduction: Mannitol derivatives.
Substitution: Various glycosylated compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: In the study of glycosylation processes and carbohydrate metabolism.
Industry: Used in the production of bio-based materials and as a precursor for various biochemical products.
Mecanismo De Acción
The compound exerts its effects primarily through its role in glycosylation and carbohydrate metabolism. It acts as a substrate for various enzymes involved in these processes, facilitating the transfer of mannose residues to target molecules. This is crucial for the proper functioning of glycoproteins and glycolipids, which play essential roles in cell signaling and structural integrity.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-D-mannose 1-phosphate sodium salt
- Alpha-D-mannose 6-phosphate
- Guanosine 5′-diphospho-D-mannose sodium salt
Uniqueness
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is unique due to its specific structure, which includes the monocyclohexylammonium groups. This structural feature imparts distinct solubility and reactivity properties, making it suitable for specialized applications in biochemical research and industrial processes.
Propiedades
IUPAC Name |
cyclohexanamine;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPDNWXTAIIEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
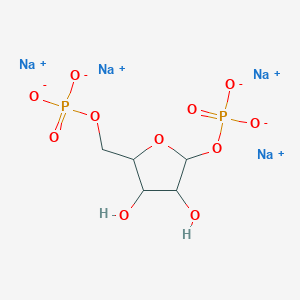
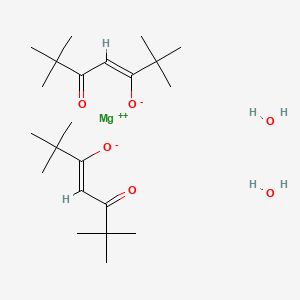
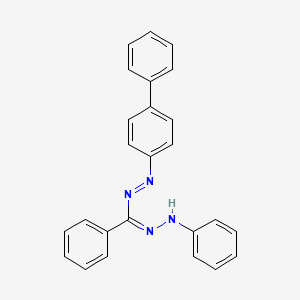
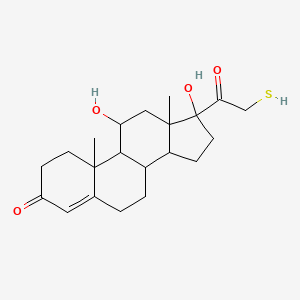


![(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate](/img/structure/B12321765.png)
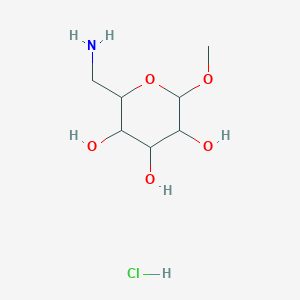


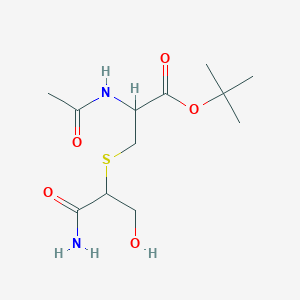

![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)
![(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)
